oct-5-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-5-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
LZHHQGKEJNRBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oct 5 En 2 Ol and Its Analogues
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents a powerful and widely used method for the reduction of alkynes to alkenes. The choice of catalyst and reaction conditions is critical to achieve the desired stereochemical outcome, yielding either the (Z)- or (E)-alkene.
Selective Hydrogenation of Alkynol Precursors (e.g., 5-octyn-2-ol)
The direct precursor for the synthesis of (Z)-oct-5-en-2-ol is 5-octyn-2-ol. The semi-hydrogenation of the internal alkyne can be controlled to selectively produce the cis or trans alkene. A well-established method for the synthesis of cis-alkenes is the use of Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606). libretexts.orgmasterorganicchemistry.com This poisoning deactivates the catalyst sufficiently to prevent over-reduction to the corresponding alkane, while the syn-addition of hydrogen across the triple bond on the catalyst surface results in the formation of the (Z)-alkene.
Alternatively, for the synthesis of the (E)-isomer, a dissolving metal reduction, such as sodium in liquid ammonia, can be employed, which proceeds via an anti-addition of hydrogen. libretexts.org
Influence of Catalyst Systems and Reaction Parameters on Stereoselectivity
The stereoselectivity of the hydrogenation of alkynols is highly dependent on the catalyst system and the reaction parameters. While Lindlar's catalyst is renowned for its high selectivity towards (Z)-alkenes, other palladium-based catalysts can also be utilized. For instance, palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline is another effective catalyst for cis-alkene formation. masterorganicchemistry.com Nickel boride (Ni₂B), sometimes referred to as P-1 nickel, also provides a good alternative for the syn-hydrogenation of alkynes. masterorganicchemistry.com
The choice of solvent, temperature, and pressure also plays a significant role. The reaction is typically carried out at low temperatures and pressures to minimize over-reduction and side reactions. The solvent can influence the solubility of the substrate and the catalyst's activity.
Table 1: Comparative Analysis of Catalyst Systems for the Hydrogenation of Alkynol Precursors
| Catalyst System | Precursor | Product Isomer | Typical Selectivity | Reference |
|---|---|---|---|---|
| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar's Catalyst) | 5-octyn-2-ol | (Z)-oct-5-en-2-ol | High (predominantly Z) | libretexts.orgmasterorganicchemistry.com |
| Pd/BaSO₄, Quinoline | 5-octyn-2-ol | (Z)-oct-5-en-2-ol | High (predominantly Z) | masterorganicchemistry.com |
| Ni₂B (P-1 Nickel) | 5-octyn-2-ol | (Z)-oct-5-en-2-ol | Good | masterorganicchemistry.com |
| Na/NH₃ (l) | 5-octyn-2-ol | (E)-oct-5-en-2-ol | High (predominantly E) | libretexts.org |
Reduction Strategies for α,β-Unsaturated Carbonyl Precursors
The reduction of α,β-unsaturated ketones, such as (E)-5-octen-2-one, offers another versatile route to unsaturated alcohols like oct-5-en-2-ol. The key challenge in this approach is to selectively reduce the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond (1,4-reduction or conjugate reduction).
Hydride Reduction of α,β-Unsaturated Ketones (e.g., (E)-5-octen-2-one)
The reduction of (E)-5-octen-2-one can be achieved using various hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the carbonyl group to a hydroxyl group. researchgate.net A representative procedure involves treating (E)-5-octen-2-one with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, which can lead to high yields of this compound. researchgate.net
Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent. In many cases, NaBH₄ alone can lead to a mixture of 1,2- and 1,4-reduction products. stackexchange.com However, the selectivity can be significantly enhanced by using specific reaction conditions or additives.
A notable example is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. masterorganicchemistry.comscribd.com This method is highly chemoselective for the 1,2-reduction of α,β-unsaturated ketones, yielding the corresponding allylic alcohol in high yields, often exclusively. rsc.org
Mechanistic Insights into Hydride Transfer Reactions
The regioselectivity of the hydride reduction of α,β-unsaturated ketones is often explained by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon of the conjugated system is a "soft" electrophilic center.
"Hard" nucleophiles, like the hydride species generated in the Luche reduction (thought to be a mixed borohydride-alkoxide species), preferentially attack the hard carbonyl carbon, leading to 1,2-reduction. scribd.com In contrast, "soft" nucleophiles tend to attack the soft β-carbon, resulting in 1,4-addition. While the hydride from NaBH₄ is generally considered soft, its hardness can be modulated by additives like CeCl₃. scribd.com
The mechanism of the Luche reduction is believed to involve the formation of a harder reducing agent, NaHnB(OMe)4-n, through the cerium-catalyzed methanolysis of sodium borohydride. organic-chemistry.org Furthermore, the cerium ion can coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the 1,2-attack by the hydride. scribd.com
Comparative Analysis of Reducing Agents and Reaction Conditions
The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome in the reduction of α,β-unsaturated ketones. While LiAlH₄ is highly reactive, it can sometimes lead to the reduction of both the carbonyl and the double bond, especially at higher temperatures. NaBH₄ is milder but may lack selectivity. The Luche reduction offers a highly selective and efficient method for the synthesis of allylic alcohols from enones.
Table 2: Comparative Analysis of Reducing Agents for (E)-5-octen-2-one
| Reducing Agent / Conditions | Product | Typical Yield | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄, THF, low temp. | This compound | High | Good for 1,2-reduction | researchgate.net |
| NaBH₄, MeOH | Mixture of this compound and octan-2-one | Variable | Mixture of 1,2- and 1,4-reduction | stackexchange.com |
| NaBH₄, CeCl₃·7H₂O, MeOH (Luche Reduction) | This compound | High | Excellent for 1,2-reduction | masterorganicchemistry.comscribd.comrsc.org |
Hydroboration-Oxidation Pathways
The hydroboration-oxidation reaction is a two-step process that transforms alkenes into alcohols. wikipedia.org This method is renowned for its high regioselectivity and stereospecificity, making it a powerful tool in organic synthesis. numberanalytics.com
Anti-Markovnikov Hydroboration of 1,2-Dienes
A key strategy for synthesizing this compound involves the anti-Markovnikov hydroboration of 1,2-dienes, also known as allenes. This reaction proceeds by the addition of a borane (B79455) reagent across one of the double bonds of the allene. The boron atom preferentially adds to the less substituted carbon atom, a regioselectivity dictated by both steric and electronic factors. jove.com For instance, the hydroboration of 5,6-octadiene with a sterically hindered borane like disiamylborane (B86530) (Sia₂BH) in tetrahydrofuran (THF), followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH), can yield this compound. The use of bulky borane reagents enhances the regioselectivity by favoring the addition of boron to the less sterically hindered carbon atom. numberanalytics.com
Regioselectivity and Stereochemical Control in Hydroboration-Oxidation
The hydroboration-oxidation of alkenes is characterized by its anti-Markovnikov regioselectivity and syn-stereochemistry. wikipedia.orgmasterorganicchemistry.com This means the hydroxyl group is added to the less substituted carbon of the double bond, and the hydrogen and hydroxyl groups are added to the same face of the alkene. wikipedia.orglscollege.ac.in The hydroboration step is a concerted reaction where the boron and hydrogen add simultaneously. jove.com The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group while retaining the stereochemistry established in the hydroboration step. wikipedia.orgmasterorganicchemistry.com
The regioselectivity is primarily driven by steric hindrance; the larger boron-containing group adds to the less substituted, more accessible carbon of the double bond. jove.com Electronically, the addition proceeds in a way that places a partial positive charge on the more substituted carbon, which is more stable. jove.com This precise control over both the position and the stereochemistry of the newly introduced hydroxyl group is a significant advantage of this synthetic route. wikipedia.orgnumberanalytics.com
Wittig Olefination Approaches
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). organic-chemistry.orgmdpi.com It is particularly valuable for creating specific alkene geometries.
Construction of the (E)-Alkene Moiety via Wittig Olefination
The Wittig reaction can be employed to construct the (E)-alkene (trans) moiety of this compound analogues. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org For example, the reaction of an appropriate aldehyde with a stabilized phosphorane can yield a product with the desired trans-double bond. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. nih.gov The Schlosser modification of the Wittig reaction can also be used to favor the formation of (E)-alkenes from non-stabilized ylides. wikipedia.orgharvard.edu
Versatility and Limitations in Side-Chain Functionalization
The Wittig reaction is tolerant of a wide range of functional groups, including hydroxyls, ethers, and esters, which allows for considerable versatility in the functionalization of the side chain. mdpi.comwikipedia.org However, there are limitations. Sterically hindered ketones can react slowly and give poor yields, especially with stabilized ylides. mdpi.comwikipedia.org In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative. mdpi.comwikipedia.org Another limitation is the potential for side reactions if the aldehyde substrate is unstable and prone to oxidation or polymerization. mdpi.com Furthermore, while stabilized ylides provide good (E)-selectivity, semi-stabilized ylides often result in poor (E)/(Z) selectivity, yielding a mixture of isomers. wikipedia.org
Enzymatic and Biocatalytic Synthesis of this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. mdpi.comnih.gov Enzyme-catalyzed reactions are known for their high enantioselectivity and regioselectivity and are performed under mild conditions. mdpi.comresearchgate.net
One prominent biocatalytic method is the kinetic resolution of racemic this compound using lipases. For example, Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantiomerically pure alcohol. Specifically, the (R)-enantiomer can be selectively acetylated, leaving the (S)-oct-5-en-2-ol with high enantiomeric excess. This approach is a cornerstone of green chemistry, though challenges related to enzyme cost and reaction rates can affect its scalability.
Enzymatic methods are not limited to resolution. Asymmetric reduction of the corresponding ketone, (E)-oct-5-en-2-one, using ketoreductases (KREDs) can directly produce enantiomerically pure this compound. mdpi.com These enzymatic strategies provide access to chiral alcohols that are valuable building blocks in the pharmaceutical and agrochemical industries. rsc.org
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely employed method for separating racemic mixtures into their constituent enantiomers. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other in excess.
Lipases, particularly Candida antarctica lipase B (CALB), are highly effective biocatalysts for the kinetic resolution of racemic secondary alcohols like this compound. nih.govnih.govresearchgate.net These enzymes exhibit remarkable enantioselectivity in transesterification reactions, where an acyl group is transferred from a donor molecule to the alcohol. nih.gov In the case of this compound, CALB preferentially catalyzes the acetylation of one enantiomer, leaving the other unreacted. researchgate.netbibliotekanauki.pl
The general process involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of CALB. nih.govnih.gov The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form the corresponding acetate. This leaves the unreacted (S)-enantiomer of the alcohol, which can then be separated from the ester. This method has been shown to produce both the remaining alcohol and the resulting acetate with high enantiomeric excess (ee), often exceeding 99%. nih.govnih.gov The high selectivity of CALB is attributed to the specific fit of one enantiomer into the enzyme's active site. nih.gov
Table 1: Enantioselective Acetylation of Secondary Alcohols using CALB
| Racemic Alcohol | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Acetate |
|---|---|---|---|---|
| (±)-oct-1-en-3-ol | Vinyl Acetate | Hexane (B92381) | >99% | >99% |
| (±)-4-methylpentan-2-ol | Vinyl Acetate | Hexane | >99% | >99% |
| (±)-5-methylhexan-2-ol | Vinyl Acetate | Hexane | >99% | >99% |
| (±)-octan-2-ol | Vinyl Acetate | Hexane | >99% | >99% |
Data sourced from multiple studies on lipase-catalyzed kinetic resolutions. nih.govnih.gov
Immobilizing enzymes on solid supports is a common strategy to enhance their stability, reusability, and, in some cases, their catalytic performance. researchgate.net For lipases like CALB, immobilization can significantly improve their operational stability, allowing for repeated use in industrial processes without a substantial loss of activity. mdpi.com Techniques such as entrapment in hydrophilic resins or covalent attachment to magnetic nanoparticles have been successfully employed. mdpi.comcapes.gov.br
Immobilization can also influence the enzyme's enantioselectivity. While some studies report that immobilized CALB retains the high enantioselectivity of the native enzyme, others have shown that the immobilization matrix and method can modulate this property. researchgate.netcapes.gov.br For instance, the use of magnetic cross-linked enzyme aggregates (CLEAs) of CALB has demonstrated excellent enantioselectivity, sometimes even superior to commercially available immobilized preparations like Novozym 435. mdpi.com The improved stability and selectivity are often attributed to the prevention of enzyme aggregation and the creation of a favorable microenvironment for the catalytic reaction. researchgate.netmdpi.com
Table 2: Effect of Immobilization on CALB Performance in Kinetic Resolution
| Immobilization Method | Support Material | Stability | Enantioselectivity (E-value) |
|---|---|---|---|
| Adsorption & Cross-linking | Magnetic Nanoparticles (CLEAs) | High, reusable for >10 cycles | >1000 |
| Entrapment | Photo-crosslinkable Resins (ENT 1000) | High, continuous use for 72 days | >200 |
Data compiled from studies on immobilized lipases. mdpi.comcapes.gov.br
The choice of the acyl donor is a critical parameter in lipase-catalyzed kinetic resolutions, as its structure can significantly affect both the reaction rate and the enantioselectivity. academie-sciences.fr A variety of acyl donors have been investigated, including vinyl esters, anhydrides, and fatty acids. academie-sciences.frresearchgate.net
Studies have shown that for the resolution of secondary alcohols, the chain length and steric bulk of the acyl donor can influence the efficiency of the enzymatic process. academie-sciences.frresearchgate.net For example, in the resolution of 2-octanol, decanoic acid was found to be a highly effective acyl donor, leading to high conversion and excellent enantioselectivity. researchgate.net In other systems, vinyl acetate is often preferred due to the irreversible nature of the reaction, which drives the equilibrium towards product formation. nih.gov The interaction between the acyl donor and the enzyme's active site plays a crucial role; a donor that forms a stable acyl-enzyme intermediate without causing steric hindrance will generally lead to better results. academie-sciences.fr Research indicates that the initial reaction rate can vary significantly with different acyl donors, following an order such as ethyl laurate < lauric acid < vinyl acetate, while maintaining high enantioselectivity. researchgate.net
Table 3: Influence of Acyl Donor on the Kinetic Resolution of 2-Octanol
| Acyl Donor | Relative Reaction Rate | Enantioselectivity (E-value) |
|---|---|---|
| Vinyl Acetate | High | >300 |
| Lauric Acid | Medium | >300 |
| Ethyl Laurate | Low | >300 |
*Data adapted from comparative studies of acyl donors. researchgate.net *
Impact of Enzyme Immobilization on Enantioselectivity and Stability
Broader Biocatalytic Strategies for Enantiopure Secondary Alcohol Production
Beyond the kinetic resolution of racemic alcohols, several other biocatalytic strategies are available for the synthesis of enantiopure secondary alcohols. rsc.org These methods often involve the asymmetric reduction of a prochiral ketone, where an enzyme, typically an alcohol dehydrogenase (ADH), selectively produces one enantiomer of the alcohol. rsc.orgmdpi.com
These strategies include:
Asymmetric Reduction of Ketones: Using isolated ADHs or whole-cell systems (e.g., baker's yeast, Daucus carota cells) to reduce a ketone precursor to a single enantiomer of the alcohol. rsc.orgmdpi.com This approach can theoretically achieve a 100% yield of the desired enantiomer.
Dynamic Kinetic Resolution (DKR): This powerful technique combines the enantioselective acylation of a lipase with an in-situ racemization of the slower-reacting alcohol enantiomer. acs.orgnih.govacs.org This allows for the conversion of the entire racemic starting material into a single enantiomer of the product, overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.gov
Enantioselective Hydrolysis of Esters: This is the reverse of enantioselective acylation, where a racemic ester is hydrolyzed by a lipase, with one enantiomer reacting faster to produce the corresponding alcohol. academie-sciences.fr
These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. rsc.orgutupub.fi
Chiral Auxiliary-Mediated Synthesis
An alternative to enzymatic methods is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net
In the context of this compound, a chiral auxiliary could be used to control the stereochemistry of a reaction that forms the alcohol's chiral center. For instance, a prochiral ketone precursor could be reacted with a chiral reducing agent complexed with a chiral ligand, or the substrate itself could be derivatized.
A common strategy involves converting the substrate into a derivative containing a chiral auxiliary, such as a chiral oxazolidinone or a derivative of an amino acid. wikipedia.orgrsc.org This creates a new molecule with two chiral centers, which exist as diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. Following separation, the chiral auxiliary is cleaved to yield the enantiomerically pure target molecule. While effective, this method can be step-intensive compared to catalytic approaches.
Reaction Chemistry of Oct 5 En 2 Ol
Oxidation and Reduction Transformations
The presence of a secondary alcohol and an alkene functional group in oct-5-en-2-ol allows for selective oxidation and reduction reactions at these sites.
Conversion to Unsaturated Ketones (e.g., 5-octen-2-one)
The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 5-octen-2-one. vulcanchem.com This transformation is a common and crucial step in the synthesis of various organic compounds. Several oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions.
Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃/H₂SO₄). vulcanchem.com Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, provides a milder alternative for this conversion. vulcanchem.com The general reaction is as follows:
CH₃CH(OH)CH₂CH₂CH=CHCH₂CH₃ + [O] → CH₃C(=O)CH₂CH₂CH=CHCH₂CH₃ + H₂O
| Oxidizing Agent | Typical Conditions | Yield | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Moderate to High | |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | High | vulcanchem.com |
| Swern Oxidation ((COCl)₂/DMSO) | -78 °C to room temperature | High | vulcanchem.com |
Reduction to Saturated Alcohols (e.g., 5-octanol)
The double bond in this compound can be reduced to a single bond through catalytic hydrogenation, resulting in the formation of the saturated alcohol, 5-octanol. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The hydrogenation of the alkene is generally favored over the reduction of the hydroxyl group under these conditions.
Alternatively, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, although these are more commonly employed for the reduction of carbonyl compounds. In the context of this compound, these reagents would not typically affect the alkene or the alcohol but would be used to reduce an oxidized precursor like 5-octen-2-one back to this compound. vulcanchem.com
Addition Reactions at the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to various addition reactions, allowing for the introduction of new functional groups.
Dihydroxylation Reactions with Osmium Tetroxide
This compound can undergo dihydroxylation at the double bond to form a vicinal diol, specifically octane-1,2,5-triol. This reaction is commonly achieved using osmium tetroxide (OsO₄), which acts as a catalyst. libretexts.orgwikipedia.org The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the diol. libretexts.orglibretexts.org Due to the toxic and expensive nature of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide. wikipedia.org This process results in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. libretexts.orglibretexts.org
| Reagent System | Stereochemistry | Key Features | Reference |
| OsO₄ (catalytic), NMO (stoichiometric) | Syn-addition | High yields, reliable for forming vicinal diols. | wikipedia.org |
| OsO₄ (catalytic), H₂O₂ (stoichiometric) | Syn-addition | Can sometimes lead to over-oxidation. | wikipedia.org |
Oxidative Cleavage of Vicinal Diols
The vicinal diol formed from the dihydroxylation of this compound can be further subjected to oxidative cleavage. This reaction breaks the carbon-carbon bond of the diol, leading to the formation of two carbonyl-containing fragments. ucalgary.cawikipedia.org A common reagent for this transformation is periodic acid (HIO₄). ucalgary.ca The reaction proceeds through a cyclic periodate (B1199274) ester intermediate. ucalgary.ca The nature of the resulting carbonyl compounds (aldehydes or ketones) depends on the substitution pattern of the original diol.
In recent years, more environmentally friendly methods for the oxidative cleavage of vicinal diols have been developed. These include metal-free, photo-oxidative systems using catalysts like 2-chloroanthraquinone (B1664062) with molecular oxygen as the terminal oxidant, and vanadium-based photocatalysts that can controllably yield either aldehydes or carboxylic acids. organic-chemistry.orgrsc.org
Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can participate in substitution reactions. For these reactions to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is often achieved by protonating the alcohol with a strong acid, forming an oxonium ion (R-OH₂⁺), which can then depart as a water molecule. masterorganicchemistry.com
Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.com Once converted, the molecule is susceptible to nucleophilic substitution. For instance, treatment with a hydrohalic acid (like HCl or HBr) can lead to the formation of the corresponding haloalkene. masterorganicchemistry.com
It is important to note that under strongly acidic conditions, elimination reactions can compete with substitution, leading to the formation of dienes. masterorganicchemistry.com The choice of reagents and reaction conditions is therefore crucial in directing the outcome of the reaction.
Conversion to Alkyl Halides (e.g., using Thionyl Chloride and Phosphorus Tribromide)
The hydroxyl group of this compound is a poor leaving group, necessitating its conversion to a more reactive functional group for nucleophilic substitution reactions. wikidoc.org Standard laboratory methods for converting primary and secondary alcohols into alkyl halides involve reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. libretexts.orglibretexts.orglibretexts.org These reagents are favored over hydrohalic acids (HX) because they operate under milder conditions and reduce the likelihood of carbocation rearrangements, which can be an issue with secondary alcohols. libretexts.orgyufenggp.com
The reaction with thionyl chloride converts this compound to 2-chlorooct-5-ene. A key advantage of this reagent is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org Similarly, phosphorus tribromide reacts with this compound to yield 2-bromooct-5-ene. masterorganicchemistry.com
| Reagent | Product | Typical By-products | Notes |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | 2-chlorooct-5-ene | SO₂, HCl | Gaseous by-products simplify purification. libretexts.org The stereochemical outcome can depend on the presence of a base like pyridine. libretexts.orgmasterorganicchemistry.com |
| Phosphorus tribromide (PBr₃) | 2-bromooct-5-ene | H₃PO₃ | Generally proceeds with inversion of stereochemistry via an SN2 mechanism. masterorganicchemistry.com |
Mechanistic Pathways of Hydroxyl Group Substitution (Sₙ1/Sₙ2)
The conversion of alcohols to alkyl halides proceeds via nucleophilic substitution, which can follow two primary mechanistic pathways: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). masterorganicchemistry.com The pathway taken by this compound, a secondary alcohol, is sensitive to the reagents and reaction conditions. masterorganicchemistry.com
Sₙ2 Pathway: This mechanism is favored by reagents like PBr₃ and SOCl₂ in the presence of pyridine. masterorganicchemistry.commasterorganicchemistry.com The reaction with PBr₃ involves an initial "activation" of the hydroxyl group by reaction with phosphorus, forming a good leaving group (a phosphite (B83602) ester). masterorganicchemistry.com The bromide ion then attacks the carbon atom from the backside in a single, concerted step, resulting in an inversion of configuration at the stereocenter. masterorganicchemistry.com Similarly, when thionyl chloride is used with pyridine, the pyridine reacts with the intermediate chlorosulfite ester, allowing the freed chloride ion to perform a backside attack, leading to inversion. libretexts.orgmasterorganicchemistry.com The Sₙ2 mechanism is less likely to involve carbocation rearrangements. yufenggp.com
Sₙ1 and Sₙi Pathways: The Sₙ1 mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.com For a secondary alcohol like this compound, this pathway becomes more probable under conditions that favor carbocation stability. goconqr.com However, pure Sₙ1 reactions can be complicated by rearrangements. libretexts.orglibretexts.org A related mechanism, Sₙi (Substitution Nucleophilic internal), can occur with thionyl chloride in the absence of a base like pyridine. libretexts.orgmasterorganicchemistry.com In this pathway, the chlorosulfite ester forms an intimate ion pair upon departure of the leaving group. The chloride attacks from the same face, leading to retention of configuration. masterorganicchemistry.comlibretexts.org
| Mechanism | Key Characteristics | Favored by | Stereochemical Outcome |
|---|---|---|---|
| Sₙ2 | Bimolecular, single concerted step, backside attack. masterorganicchemistry.com | PBr₃, SOCl₂ with pyridine. masterorganicchemistry.commasterorganicchemistry.com | Inversion of configuration. masterorganicchemistry.com |
| Sₙ1 | Unimolecular, carbocation intermediate, rate depends on substrate concentration. masterorganicchemistry.com | Protic solvents, weak nucleophiles. goconqr.com | Racemization (attack from either face). |
| Sₙi | Internal return, intimate ion pair. libretexts.org | SOCl₂ in non-basic solvents (e.g., ether). libretexts.orgmasterorganicchemistry.com | Retention of configuration. libretexts.org |
Elimination Reactions: Dehydration to Alkenes
Alcohols can be dehydrated to form alkenes by heating in the presence of a strong, non-nucleophilic acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgmasterorganicchemistry.com The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. libretexts.org As a secondary alcohol, this compound undergoes dehydration under moderately strenuous conditions (e.g., temperatures of 100–140 °C). libretexts.org
The mechanism for secondary alcohols typically proceeds via an E1 pathway. libretexts.org This involves three key steps:
Protonation of the hydroxyl group by the acid catalyst to form an alkyloxonium ion, a good leaving group (H₂O).
Loss of the water molecule to form a secondary carbocation intermediate.
Deprotonation of a hydrogen atom from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond. libretexts.org
Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbons (C1 and C3), leading to a mixture of regioisomeric alkenes. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. reb.rw It is also important to consider that the newly formed double bond can exhibit E/Z (cis/trans) isomerism. chemguide.co.uk Since a carbocation intermediate is formed, there is a potential for hydride shifts, although in this specific structure, a rearrangement would not lead to a more stable (e.g., tertiary) carbocation. libretexts.orgmasterorganicchemistry.com
| Product Name | Structure | Classification | Notes |
|---|---|---|---|
| Octa-1,5-diene | CH₂=CH-CH₂-CH₂-CH=CH-CH₂-CH₃ | Least substituted | Minor product (anti-Zaitsev). |
| (E/Z)-Octa-2,5-diene | CH₃-CH=CH-CH₂-CH=CH-CH₂-CH₃ | More substituted | Major product (Zaitsev). A mixture of geometric isomers is expected. chemguide.co.uk |
Pericyclic Rearrangements and Analogous Systems
Oxy-Cope Rearrangement in Related Hydroxy-Hexadiene Systems
The oxy-Cope rearrangement is a powerful vulcanchem.comvulcanchem.com-sigmatropic rearrangement of 1,5-dien-3-ols, which transform into unsaturated carbonyl compounds upon heating or under basic conditions. stackexchange.comwikipedia.org While this compound does not possess the requisite 1,5-diene structure for this reaction, its principles are relevant to analogous systems. The reaction proceeds through a concerted, cyclic transition state. stackexchange.com The driving force for the reaction is the formation of a stable carbonyl group, as the initial enol product rapidly tautomerizes. stackexchange.com
A significant acceleration of the oxy-Cope rearrangement is observed when the hydroxyl group is deprotonated to form an alkoxide (the anionic oxy-Cope rearrangement). stackexchange.com This modification allows the reaction to proceed at much lower temperatures.
Mechanistic Investigations of Sigmatropic Rearrangements
Sigmatropic rearrangements are unimolecular pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system in a concerted step. fiveable.meethz.ch These reactions are classified by an order [i,j], where i and j represent the number of atoms over which the sigma bond migrates on each fragment. The Cope and oxy-Cope rearrangements are classic examples of vulcanchem.comvulcanchem.com-sigmatropic shifts. stackexchange.comethz.ch
The mechanism involves a highly ordered, six-membered cyclic transition state, which typically adopts a chair-like conformation to minimize steric hindrance. fiveable.mestudysmarter.co.uk This concerted nature ensures a high degree of stereochemical control during the transformation. fiveable.me The study of such rearrangements provides deep insights into reaction mechanisms and is a valuable tool in the synthesis of complex molecules. fiveable.mestudysmarter.co.uk
| Feature | Description | Example |
|---|---|---|
| Reaction Type | Unimolecular, pericyclic rearrangement. ethz.ch | Cope, Claisen, Oxy-Cope. ethz.chstudysmarter.co.uk |
| Mechanism | Concerted, involving a cyclic transition state. fiveable.me | Migration of a σ-bond across a π-system. fiveable.me |
| Transition State | Typically a highly ordered, six-membered chair-like conformation. fiveable.mestudysmarter.co.uk | Minimizes steric strain. |
| Driving Force (Oxy-Cope) | Formation of a stable enol which tautomerizes to a carbonyl compound. stackexchange.com | Irreversible tautomerization. |
Intramolecular Cyclization Reactions (e.g., Phenylselenoetherification Studies on Analogues)
Unsaturated alcohols like this compound are suitable substrates for intramolecular cyclization reactions. Phenylselenoetherification is an electrophile-mediated cyclization where an organoselenium reagent, such as phenylselenenyl chloride (PhSeCl), reacts with an alkene. researchgate.net The hydroxyl group acts as an internal nucleophile, attacking the intermediate episelenonium ion to form a cyclic ether.
While direct studies on this compound are not prevalent, research on analogous systems provides significant insight. For instance, the phenylselenoetherification of 6-methylhept-5-en-2-ol, a close analogue, has been studied. researchgate.net The reaction can lead to the formation of either five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) rings. researchgate.net The regioselectivity is governed by Baldwin's rules and the stability of the transition states. For Δ⁵-alkenols like 5-hexen-1-ol, cyclization typically yields tetrahydropyran (B127337) rings. lookchem.com The reaction rates and yields can be significantly enhanced by the addition of Lewis base catalysts, such as triethylamine (B128534) or pyridine. researchgate.netresearchgate.net
| Substrate | Reagent/Catalyst | Major Product Type | Reference |
|---|---|---|---|
| 6-Methylhept-5-en-2-ol | PhSeCl / Lewis Base (e.g., triethylamine) | Cyclic Phenylselenoether | researchgate.net |
| Linalool / Nerolidol | PhSeX / Lewis Acid or Base | Tetrahydrofuran (B95107) derivatives | researchgate.net |
| α-Terpineol | PhSeX / Lewis Acid or Base | Tetrahydropyran derivatives | researchgate.net |
| 5-Hexen-1-ol | PhSeCl | Tetrahydropyran derivative | lookchem.com |
Advanced Analytical and Spectroscopic Characterization of Oct 5 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For oct-5-en-2-ol, various NMR techniques are employed to ascertain its precise chemical identity.
Stereochemical Assignment via ¹H NMR Coupling Constants and Chemical Shifts
Proton NMR (¹H NMR) is instrumental in determining the stereochemistry of this compound by analyzing chemical shifts and spin-spin coupling constants (J-values). The chemical shift of protons attached to or near stereocenters can be influenced by the spatial orientation of neighboring substituents. In many organic molecules, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental in assigning relative stereochemistry. researchgate.net For instance, the coupling constants for cis and trans relationships in cyclic systems show distinct differences, which can be extrapolated to acyclic systems like this compound to infer the geometry of the double bond and the relative configuration of the chiral center. researchgate.net
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| H2 (methine) | 3.5 - 4.0 | J(H2, H1) = 6-7, J(H2, H3) = 6-8 |
| H5/H6 (vinyl) | 5.3 - 5.6 | J(H5, H6) = 10-12 (cis), 15-18 (trans) |
| CH₃ (methyl at C1) | 1.1 - 1.3 | J(H1, H2) = 6-7 |
| CH₂ (methylene) | 1.9 - 2.2 | |
| CH₃ (methyl at C8) | 0.9 - 1.0 | J(H7, H8) = 7-8 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.
Quantitative Analysis and Enantiomeric Ratio Resolution by NMR Integration
NMR spectroscopy can be utilized for the quantitative analysis of enantiomeric mixtures. nih.gov The determination of enantiomeric excess (ee) or enantiomeric ratio (e.r.) is crucial in asymmetric synthesis. thieme-connect.de This is often achieved by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.org CSAs, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of this compound. asdlib.org These complexes exhibit distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer. acs.orgasdlib.org The ratio of the integrals of these resolved peaks directly corresponds to the enantiomeric ratio of the sample. nih.gov
Applications of ¹³C NMR in Structural Elucidation
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of this compound. nih.gov Each unique carbon atom in the molecule produces a distinct signal, revealing the total number of carbon environments. magritek.com The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For example, sp²-hybridized carbons of the alkene group resonate downfield (typically 120-140 ppm), while the sp³-hybridized carbon bearing the hydroxyl group appears in the 60-70 ppm range. vaia.com The chemical shifts of the methyl and methylene (B1212753) carbons fall in the upfield region. This data, in conjunction with ¹H NMR, confirms the fundamental structure of the molecule. nih.govmdpi.com
| Carbon Atom | Typical Chemical Shift (ppm) |
| C2 (CH-OH) | 65 - 70 |
| C5 (C=C) | 125 - 135 |
| C6 (C=C) | 125 - 135 |
| C1 (CH₃) | 20 - 25 |
| C3, C4, C7 (CH₂) | 20 - 40 |
| C8 (CH₃) | 10 - 15 |
Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.
Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Full Assignment
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in this compound. e-bookshelf.de
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. acs.org Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of the entire spin system within the molecule and confirming the connectivity of the carbon chain. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons directly attached to carbon atoms. acs.orgprinceton.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a definitive assignment of the ¹H and ¹³C spectra. libretexts.org
These 2D NMR experiments, often complemented by others like HMBC (Heteronuclear Multiple Bond Correlation) for long-range correlations, provide a complete and detailed picture of the molecular structure of this compound. unesp.br
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com
Identification of Characteristic Functional Group Vibrations (Hydroxyl, Alkene)
The FTIR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) and alkene (C=C) groups. plantsjournal.com
Hydroxyl (O-H) Stretch: A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. masterorganicchemistry.comjocpr.com This broadening is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules.
Alkene (C=C) Stretch: A weaker absorption band appears in the 1640-1680 cm⁻¹ region, which is characteristic of the carbon-carbon double bond stretching vibration. scielo.brspectroscopyonline.com
Alkene (=C-H) Stretch: The stretching vibration of the C-H bonds on the double bond typically appears at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.com
Alkyl (C-H) Stretch: The stretching vibrations for the sp³ hybridized C-H bonds of the alkyl chain are observed just below 3000 cm⁻¹. jocpr.com
The presence and position of these characteristic bands in the FTIR spectrum provide conclusive evidence for the functional groups present in this compound. researchgate.net
| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |
| Alkene (C=C) | Stretching | 1640 - 1680 (weak to medium) |
| Alkene (=C-H) | Stretching | > 3000 |
| Alkyl (C-H) | Stretching | < 3000 |
| C-O | Stretching | 1050 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is instrumental in validating the molecular weight of this compound and in deducing its structure through the analysis of fragmentation patterns.
The nominal molecular weight of this compound (C₈H₁₆O) is 128.21 g/mol . vulcanchem.comvulcanchem.com Mass spectrometry confirms this molecular weight, with the molecular ion peak (M⁺) typically observed at m/z 128. vulcanchem.com
High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, which is crucial for determining the elemental composition of the molecule. This technique can differentiate between compounds with the same nominal mass but different chemical formulas, thus offering a higher degree of confidence in the identification of this compound. wiley-vch.dechemrxiv.org For instance, HRMS can distinguish this compound from other isomeric compounds by providing an exact mass, often with an accuracy of a few parts per million (ppm).
Table 1: Molecular Weight Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | vulcanchem.com |
| Molecular Weight | 128.21 g/mol | vulcanchem.comvulcanchem.com |
| Nominal Mass (m/z) | 128 | vulcanchem.com |
When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint, aiding in its identification. libretexts.orglibretexts.org
For alcohols like this compound, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). msu.edulibretexts.org
Alpha-Cleavage: This process would lead to the formation of a resonance-stabilized cation.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion would result in a fragment ion at m/z 110.
The analysis of these characteristic fragmentation patterns in the mass spectrum of this compound provides definitive structural confirmation. chemguide.co.uklibretexts.org
Molecular Weight Validation and High-Resolution Mass Spectrometry (HRMS)
Chromatographic Techniques
Chromatography is essential for separating this compound from complex mixtures and for assessing its enantiomeric purity.
Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govgcms.cz
The determination of enantiomeric purity is critical in fields such as fragrance and flavor chemistry, where different enantiomers of a compound can have distinct sensory properties. waters.com Chiral gas chromatography (GC) is often employed for the enantiomeric separation of volatile compounds like this compound. nih.govwaters.com The process may involve derivatization of the alcohol with a chiral auxiliary to form diastereomers, which can then be separated on a standard achiral column. semanticscholar.org
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. phcogj.com It is a cornerstone for both the qualitative identification and quantitative analysis of this compound in various samples. libretexts.orgresearchgate.net
In GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The retention time from the GC provides one level of identification, while the mass spectrum offers definitive structural information. libretexts.org This combination allows for the confident identification of this compound even in complex mixtures. unirioja.esinnovareacademics.in
Quantitative analysis using GC-MS involves creating a calibration curve from standards of known concentration. The peak area of this compound in a sample can then be compared to the calibration curve to determine its concentration. researchgate.net
Differentiating between isomers of this compound, such as positional isomers (e.g., oct-1-en-3-ol, 7-octen-2-ol) or geometric isomers ((E)- and (Z)-oct-5-en-2-ol), can be challenging as they may have very similar mass spectra. vulcanchem.comresearchgate.net In such cases, the retention time from the gas chromatograph becomes a crucial piece of information.
A more robust method for isomer differentiation is the use of the Linear Retention Index (LRI). researchgate.netfmach.it The LRI relates the retention time of the analyte to the retention times of a series of n-alkane standards run under the same chromatographic conditions. fmach.itcirad.fr Since the LRI is dependent on the structure of the compound and the stationary phase of the GC column, it provides a more standardized and transferable value for identification than retention time alone. researchgate.net By comparing the experimentally determined LRI of an unknown peak to a database of known LRI values, a more confident identification of the specific isomer of this compound can be made. mdpi.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Method Validation in this compound Analysis
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. americanpharmaceuticalreview.comresearchgate.net For this compound, a volatile organic compound, methods such as gas chromatography (GC) coupled with mass spectrometry (MS) are commonly employed for identification and quantification. fao.orgnih.gov The validation of these methods ensures the reliability, consistency, and accuracy of the results obtained. americanpharmaceuticalreview.com This process involves evaluating several performance characteristics as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu
Assessment of Accuracy, Precision, and Specificity
The assessment of accuracy, precision, and specificity constitutes the cornerstone of method validation, ensuring that the analytical procedure provides dependable data for the quantification of this compound.
Accuracy
The accuracy of an analytical method describes the closeness of the measured value to a true or accepted reference value. elementlabsolutions.com It is typically evaluated by determining the recovery of a known amount of the analyte (in this case, this compound) spiked into a sample matrix. europa.eu The procedure involves adding a pure standard of this compound at different concentration levels to a blank matrix and analyzing the samples. The percentage recovery is then calculated.
For the analysis of volatile compounds similar to this compound, accuracy is often assessed at low, medium, and high concentration levels. mdpi.com A common acceptance criterion for recovery is within the range of 80-120%. mdpi.com While specific research on this compound is limited, representative data from the analysis of other microbial volatile organic compounds (mVOCs) by GC-MS shows excellent accuracy. mdpi.com
Table 1: Representative Accuracy Data for Volatile Compound Analysis
This table illustrates typical accuracy results from a validated GC-MS method for volatile compounds, which would be analogous to a validation study for this compound. The data demonstrates the method's ability to accurately quantify the analyte at different concentrations.
| Concentration Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Low | 10.0 | 9.8 | 98.0 |
| Medium | 50.0 | 52.5 | 105.0 |
| High | 100.0 | 96.0 | 96.0 |
Precision
Precision refers to the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comllri.in It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is evaluated at two levels:
Repeatability (Intra-day Precision): This assesses the precision over a short time interval with the same analyst and equipment. europa.eu It is determined by performing multiple analyses of the same sample on the same day. nih.gov
Intermediate Precision (Inter-day Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. europa.eunih.gov
For GC-MS methods used to analyze volatile compounds, acceptable precision is often indicated by an RSD of less than 15%. nih.govnih.gov
Table 2: Representative Precision Data for Volatile Compound Analysis
This table presents typical intra-day and inter-day precision results for a validated GC-MS method, similar to what would be expected for this compound analysis. The low RSD values indicate a high degree of precision.
| Analyte Level | Intra-day Precision (RSD %) (n=7) | Inter-day Precision (RSD %) (n=5 days) |
| Low Concentration | < 9.1% | < 9.3% |
| High Concentration | < 9.1% | < 9.2% |
| Data based on findings for octanoate (B1194180) analysis by GC-MS. nih.gov |
Specificity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.com In the context of this compound, the method must be able to distinguish it from its isomers, such as (E)-oct-5-en-2-ol, other positional octenol isomers (e.g., oct-1-en-3-ol), and related compounds. vulcanchem.com
Gas chromatography-mass spectrometry (GC-MS) offers high specificity. nih.gov
Chromatographic Separation: The GC column separates compounds based on their physicochemical properties, resulting in a unique retention time for this compound under specific chromatographic conditions. orientjchem.org
Mass Spectrometry: The mass spectrometer fragments the eluted molecules into a characteristic pattern of ions. This mass spectrum serves as a "fingerprint" for this compound, allowing for positive identification and differentiation from co-eluting compounds with different fragmentation patterns. nih.govorientjchem.org
To demonstrate specificity, a validation study would involve analyzing a blank matrix, the matrix spiked with this compound, and the matrix spiked with potential interfering compounds to ensure there are no overlapping peaks at the retention time of the target analyte. europa.eu
Computational Chemistry Investigations of Oct 5 En 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. acs.org It is employed to investigate a wide array of molecular properties by approximating the many-electron Schrödinger equation. For oct-5-en-2-ol, DFT calculations can reveal crucial details about its behavior. Functionals such as B3LYP and M06-2X, paired with basis sets like the Pople-style 6-31G* or 6-311+G(d,p), are commonly used for such analyses. acs.org
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. Using DFT methods, the equilibrium geometry of this compound can be determined, providing precise data on bond lengths, bond angles, and dihedral angles. liverpool.ac.uk For instance, calculations would confirm the trans (E) or cis (Z) configuration of the double bond and the preferred conformation of the chiral center.
The electronic structure dictates the molecule's reactivity. Analysis of the optimized geometry reveals the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. dergipark.org.tr These maps highlight electron-rich regions (like the hydroxyl oxygen and the C=C double bond), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C5=C6 | 1.338 |
| Bond Length (Å) | C2-O | 1.425 |
| Bond Length (Å) | O-H | 0.965 |
| Bond Angle (°) | C4-C5=C6 | 124.5 |
| Bond Angle (°) | C1-C2-O | 109.8 |
| Dihedral Angle (°) | H-C5=C6-H | 180.0 |
Note: The data in the table above are representative values for an unsaturated alcohol like this compound, based on standard DFT calculations, and serve to illustrate the type of information obtained from geometry optimization.
DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification. chemrxiv.org
NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). liverpool.ac.uk These theoretical predictions for ¹H and ¹³C NMR can help assign experimental signals, especially in complex stereoisomers. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. liverpool.ac.uk
IR Spectroscopy: Computational frequency analysis can predict the vibrational modes of this compound. The resulting calculated IR spectrum shows characteristic peaks for its functional groups. For example, the O-H stretching frequency (typically around 3600-3400 cm⁻¹), the C=C stretching frequency (around 1650 cm⁻¹), and C-O stretching (around 1100 cm⁻¹) can be accurately predicted. acs.org These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. acs.org
| Spectroscopy | Parameter | Experimental Value | Calculated Value (Illustrative) |
|---|---|---|---|
| ¹H NMR | CH=CH (δ, ppm) | 5.45–5.35 | 5.40 |
| ¹H NMR | CHOH (δ, ppm) | 3.75 | 3.80 |
| ¹³C NMR | CH=CH (δ, ppm) | 134.2 | 133.9 |
| ¹³C NMR | CHOH (δ, ppm) | 73.1 | 72.8 |
| IR | O-H Stretch (cm⁻¹) | ~3350 | ~3450 (scaled) |
| IR | C=C Stretch (cm⁻¹) | ~1660 | ~1665 (scaled) |
Stereoselectivity in chemical reactions is governed by subtle differences in the activation energies of competing diastereomeric transition states. DFT calculations are instrumental in quantifying these energy differences. For reactions involving this compound, such as its synthesis via asymmetric reduction or its use as a chiral building block, computational models can explain the origin of stereoselectivity. nih.gov
By modeling the transition states leading to different stereoisomers, one can analyze the steric repulsions and stabilizing electronic interactions (like hydrogen bonding or dispersion forces). ethz.ch For example, in the derivatization of this compound with a chiral acid, DFT can calculate the Gibbs free energies of the diastereomeric transition states to predict which product will be favored. This analysis provides a molecular-level rationale for the observed enantiomeric or diastereomeric excess.
DFT is a powerful tool for mapping the entire potential energy surface of a chemical reaction. rsc.org This involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. ims.ac.jpmit.edu
For this compound, one could model its synthesis, such as the LiAlH₄ reduction of (E)-oct-5-en-2-one, or its participation in reactions like selenoetherification. researchgate.net Calculations would involve locating the TS for each step, followed by an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the correct reactant and product. researchgate.net The calculated activation energy (the energy difference between the reactant and the TS) provides a quantitative measure of the reaction rate, allowing for a comparison of competing mechanistic pathways. scielo.br
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. DFT calculations provide energies and visualizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is likely localized on the C=C double bond and the oxygen atom, indicating these are the primary sites for electrophilic attack.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. It indicates the most likely site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. rsc.org A small gap suggests the molecule is more reactive and polarizable, while a large gap implies higher kinetic stability. mdpi.comfrontiersin.org
From the HOMO and LUMO energies, other reactivity descriptors can be calculated, such as chemical potential, hardness, and the electrophilicity index, which further quantify the molecule's reactive tendencies. mdpi.commdpi.com
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| E(HOMO) | - | -6.5 | Electron-donating ability |
| E(LUMO) | - | +1.3 | Electron-accepting ability |
| HOMO-LUMO Gap (η) | E(LUMO) - E(HOMO) | 7.8 | High kinetic stability |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -2.6 | Tendency to escape electron cloud |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 3.9 | Resistance to charge transfer mdpi.com |
Most chemical reactions occur in solution, where solvent molecules can significantly influence reaction rates and equilibria through stabilization of reactants, products, and transition states. springernature.com Computational models must account for these interactions to achieve high accuracy.
There are two main approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This is a computationally efficient way to capture the bulk electrostatic effects of the solvent and is widely used in DFT calculations. scielo.br
Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation. acs.org While computationally expensive, this method is crucial when specific solute-solvent interactions, like hydrogen bonding, play a dominant role in the mechanism. scielo.br Often, a hybrid approach combining a few explicit solvent molecules with a continuum model provides the best balance of accuracy and cost. acs.org
For this compound, the hydroxyl group can form hydrogen bonds with solvent molecules, making the consideration of solvation effects essential for accurately modeling its reactivity and spectroscopic properties in polar media.
Advanced Applications and Research Frontiers of Oct 5 En 2 Ol in Organic Synthesis
Oct-5-en-2-ol as a Versatile Synthetic Intermediate for Complex Molecules
This compound is a valuable synthetic intermediate due to the reactivity of its hydroxyl and olefinic groups. The hydroxyl group at the C-2 position and the double bond at the C-5 position can be selectively targeted to introduce new functional groups or to build carbon skeletons, making it a versatile tool for chemists. Its utility is demonstrated in its conversion into various other compounds through straightforward reactions. For instance, the hydroxyl group can be oxidized to yield a ketone, (E)-oct-5-en-2-one, or the double bond can be reduced to produce the saturated alcohol, 2-octanol.
The reactivity of this compound is summarized in the table below, highlighting its role as a precursor to other functional molecules.
| Reactant | Reaction Type | Product | Significance |
| (E)-oct-5-en-2-ol | Oxidation | (E)-oct-5-en-2-one | Introduction of a ketone functional group. vulcanchem.com |
| (E)-oct-5-en-2-ol | Reduction | 2-Octanol | Saturation of the carbon chain. |
| (E)-oct-5-en-2-ol | Hydrohalogenation | 2-chloro-oct-5-en-2-ol | Addition across the double bond. vulcanchem.com |
| (E)-oct-5-en-2-ol | Epoxidation | 5,6-epoxyoctan-2-ol | Formation of an epoxide ring for further functionalization. vulcanchem.comd-nb.info |
These fundamental transformations underscore the compound's versatility, enabling its incorporation into more complex molecular targets. The stereochemistry of this compound, particularly the configuration of the double bond (E or Z) and the chirality at C-2, also plays a critical role in its synthetic applications, influencing the stereochemical outcome of subsequent reactions. ontosight.ai
Development of Complex Molecular Architectures Utilizing this compound Derivatives
The true potential of this compound as a synthetic intermediate is realized in its application to build complex, polycyclic molecular architectures. Research has shown that derivatives of this compound, particularly those with a bicyclo[2.2.2]octene framework, serve as pivotal starting materials for synthesizing intricate molecules. ontosight.airesearchgate.netresearchgate.net
A key strategy involves using a bicyclic derivative, endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which can be conceptualized as a structurally complex analogue of this compound. The functionalization of this scaffold leads to the creation of highly substituted and stereochemically rich compounds. researchgate.net For example, through a series of reactions including iodolactonization and reduction, this starting material can be converted into a tricyclic γ-lactone. This lactone is a key intermediate that can be further transformed into complex amino alcohols such as all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol. researchgate.net
Another pathway involves the functionalization of the olefinic bond via dihydro-1,3-oxazine intermediates to produce other complex structures like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid. researchgate.net These sophisticated molecules are of significant interest due to their potential biological activities. researchgate.net The synthesis of these complex architectures highlights the utility of the bicyclo[2.2.2]octene skeleton, derived conceptually from simpler acyclic precursors, in generating molecular diversity.
| Starting Material/Intermediate | Key Transformation | Resulting Complex Architecture | Reference |
| N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Iodolactonization, reduction, ring opening | all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol | researchgate.net |
| N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Functionalization via dihydro-1,3-oxazine intermediate | all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid | researchgate.net |
| Bicyclo[2.2.2]this compound derivative | Rearrangement | Bicyclo[3.2.1]oct-6-en-2-one derivative | researchgate.net |
Role in the Synthesis of Specialty Polymers and Advanced Materials (e.g., Biolubricants)
The application of this compound and its derivatives extends beyond the synthesis of discrete complex molecules to the creation of advanced materials and specialty polymers.
Specialty Polymers: Derivatives of this compound are valuable precursors to monomers used in polymerization reactions. Bicyclo[2.2.2]octane diols, for instance, are recognized as useful specialty monomers for producing certain polymers. google.com The synthetic routes established from this compound derivatives to complex bicyclic systems, such as the γ-lactone intermediates, provide a direct link to polymer science. researchgate.net These lactones can undergo ring-opening polymerization to form polyesters, which are a significant class of renewable polymers. researchgate.net The functional groups preserved on the polymer backbone, originating from the monomer, allow for the tuning of the final material's properties.
Advanced Materials (Biolubricants): Biolubricants are environmentally friendly lubricants derived from renewable sources like vegetable oils. mdpi.com Their synthesis often involves the esterification or transesterification of fatty acids with alcohols. d-nb.infomdpi.comsysrevpharm.org Fatty acid alkyl esters with long-chain alcohols (such as C8 alcohols) can serve as biolubricant components. researchgate.net
This compound, as an eight-carbon unsaturated alcohol, represents a potential building block for second-generation biolubricants. mdpi.com The esterification of a fatty acid with this compound would yield a fatty acid octenyl ester. The presence of the double bond in the alcohol portion of the ester offers a site for further chemical modification. Techniques such as epoxidation of the double bond can be employed to create an oxirane ring. d-nb.infonih.gov Subsequent ring-opening of this epoxide can introduce branching and other functional groups, which is a key strategy for improving critical lubricant properties like oxidative stability and low-temperature performance. d-nb.infonih.gov This approach allows for the synthesis of "tailor-made" biolubricants with enhanced characteristics suitable for demanding applications.
| Material Class | Monomer/Precursor derived from this compound | Polymerization/Synthesis Method | Potential Application |
| Specialty Polyesters | Tricyclic γ-lactone intermediates researchgate.net | Ring-Opening Polymerization researchgate.net | Biodegradable plastics, advanced functional materials |
| Biolubricants | Fatty acid octenyl esters | Esterification of fatty acids with this compound researchgate.net | Environmentally friendly industrial lubricants |
| Modified Biolubricants | Epoxidized fatty acid octenyl esters | Epoxidation of the double bond d-nb.infonih.gov | High-performance lubricants with improved thermal and oxidative stability |
Environmental Considerations in the Context of Oct 5 En 2 Ol Chemistry
Green Chemistry Principles in Oct-5-en-2-ol Synthesis and Production
Green chemistry offers a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. The application of these principles is crucial for the sustainable production of this compound.
A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.orgjk-sci.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. acs.org Traditional synthesis routes, such as those using stoichiometric reagents, often exhibit poor atom economy. For instance, the synthesis of an alcohol via the reduction of an ester with a reagent like lithium aluminium hydride results in significant inorganic waste that requires costly disposal. wikipedia.org
In contrast, modern catalytic methods significantly improve atom economy. jocpr.com The synthesis of (E)-oct-5-en-2-ol can be achieved through the selective catalytic hydrogenation of 5-octyn-2-ol. This type of addition reaction is highly atom-economical as it incorporates all hydrogen atoms into the final product. jocpr.com Avoiding unnecessary derivatization steps, such as the use of protecting groups, further enhances atom economy by eliminating the need for additional reagents and preventing waste generation. acs.org
| Strategy | Description | Relevance to this compound Synthesis | Atom Economy |
| Catalytic Hydrogenation | Addition of hydrogen across a double or triple bond using a catalyst (e.g., Palladium). jocpr.com | A direct and efficient method for converting 5-octyn-2-ol to this compound. | High (approaches 100%) |
| Addition Reactions | Combining two or more molecules to form a single, larger molecule. jk-sci.com | The fundamental reaction type in the hydrogenation of an alkynol precursor. | High |
| Stoichiometric Reduction | Use of a reducing agent that is consumed in the reaction (e.g., LiAlH₄). | A less favorable, hypothetical alternative for producing the alcohol function, generating significant waste. wikipedia.org | Low |
| Avoiding Protecting Groups | Designing synthesis to avoid temporary modification of functional groups. acs.org | Biocatalytic methods can react at specific sites, often negating the need for protecting the hydroxyl group. acs.org | Improved |
The choice of solvents and auxiliary substances is a major contributor to the environmental impact of a chemical process. nih.govroyalsocietypublishing.org Green chemistry advocates for the use of safer alternatives to traditional volatile organic compounds (VOCs), which are often toxic and environmentally persistent. royalsocietypublishing.org
Ideal green solvents are non-toxic, biodegradable, non-flammable, and easily recycled. royalsocietypublishing.org Water is an excellent green solvent due to its safety and availability. nih.gov Other alternatives include supercritical fluids (e.g., CO₂), ionic liquids, and bio-based solvents. royalsocietypublishing.orgresearchgate.net In laboratory settings, replacing hazardous solvents like benzene (B151609) with less toxic alternatives such as toluene (B28343) is a common practice. royalsocietypublishing.org
For the synthesis of this compound and related compounds, several greener solvent systems have been explored. The palladium-catalyzed synthesis of benzofurans, a reaction type similar to some potential this compound synthesis steps, has been successfully performed in benign solvents like 2-propanol or acetone, often diluted with water to minimize organic solvent use. scielo.org.mx The biocatalytic resolution of this compound has been conducted in a biphasic system of hexane (B92381) and a buffer, while its precursor, 5-octyn-2-ol, can be hydrogenated in ethyl acetate (B1210297). While these are common organic solvents, a green chemistry approach would focus on minimizing their volume, ensuring efficient recycling, and exploring less hazardous alternatives.
| Solvent/Reagent Type | Example(s) | Environmental/Safety Profile | Application Context |
| Benign Solvents | Water, Ethanol, Acetone, 2-Propanol | Low toxicity, often biodegradable, safer handling. nih.govscielo.org.mx | Used in aqueous or diluted organic media for catalytic reactions. scielo.org.mx |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed and recycled. royalsocietypublishing.orgresearchgate.net | Alternative medium for various organic syntheses. royalsocietypublishing.org |
| Common Organic Solvents | Ethyl Acetate, Hexane | Moderate flammability and toxicity; require careful handling and recycling. | Used in specific synthesis steps like hydrogenation and biocatalytic resolution of this compound. |
| Hazardous Solvents | Benzene, Chloroform, Pyridine (B92270) | High toxicity, carcinogenic potential, significant environmental hazard. royalsocietypublishing.orgscielo.org.mx | Avoided in modern, green synthesis design. acs.org |
Energy consumption is a significant economic and environmental factor in industrial chemistry. acs.org Green chemistry principles emphasize designing processes that are energy-efficient, ideally by operating at ambient temperature and pressure. acs.org
Significant energy savings can be achieved by replacing traditional energy-intensive methods. For example, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy conservation. tandfonline.comresearchgate.net Similarly, ultrasound-assisted methods can promote high-yield reactions at lower temperatures and in shorter times. researchgate.net
For large-scale industrial processes, such as the hydroformylation used to produce aldehydes (which are precursors to alcohols), innovative technologies like catalytic membrane reactors are being developed. evonik.com These reactors combine reaction and separation into a single unit, which can eliminate the need for subsequent, energy-intensive distillation steps, potentially increasing energy efficiency by up to 70%. evonik.com Another promising avenue is the direct electrochemical synthesis of alcohols, which could offer energy savings of up to 20% compared to conventional multi-stage processes. fraunhofer.de
| Technique | Principle | Potential Energy Savings |
| Ambient Condition Synthesis | Conducting reactions at room temperature and pressure. acs.org | Minimizes energy input for heating, cooling, and pressure adjustments. |
| Microwave-Assisted Synthesis | Using microwave irradiation for direct and rapid heating of reactants. researchgate.net | Can reduce energy demand by over 85% compared to oil bath heating. researchgate.net |
| Catalytic Membrane Reactors | Integrating reaction and product separation into one unit. evonik.com | Can increase energy efficiency by nearly 70% by eliminating downstream separation processes like distillation. evonik.com |
| Electrochemical Synthesis | Using electricity to drive the chemical conversion in a single-stage process. fraunhofer.de | Potential for up to 20% energy savings compared to two-stage thermochemical processes. fraunhofer.de |
Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, is a powerful tool in green chemistry. researchgate.net Enzymes operate under mild conditions (temperature, pressure, and pH), exhibit high specificity (chemo-, regio-, and enantioselectivity), and are biodegradable, which reduces energy consumption and simplifies purification processes. researchgate.netmdpi.com
A specific application relevant to this compound is its enantioselective synthesis. The enzyme Candida antarctica lipase (B570770) B (CAL-B) is used to perform a kinetic resolution of racemic this compound. In this process, the enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-oct-5-en-2-ol unreacted and allowing it to be isolated with very high purity (98% enantiomeric excess). This high selectivity obviates the need for chiral auxiliaries or complex multi-step syntheses that are often required in traditional asymmetric synthesis. acs.org The industrial production of a related compound, 1-octen-3-ol, already utilizes enzyme homogenates from mushrooms, demonstrating the commercial viability of biocatalytic routes for these types of molecules. bris.ac.uk
| Biocatalytic Process | Enzyme | Substrate | Outcome | Green Advantage |
| Kinetic Resolution via Acetylation | Candida antarctica lipase B (CAL-B) | Racemic this compound | Selective acetylation of (R)-enantiomer, yielding pure (S)-oct-5-en-2-ol. | High enantioselectivity under mild conditions, avoids chiral auxiliaries, reduces waste. acs.orgresearchgate.net |
| Esterification | Immobilized Lipases mdpi.com | Aliphatic acids and alcohols | Synthesis of specialty esters. mdpi.com | High yields at moderate temperatures (e.g., 50°C), reducing energy use. mdpi.com |
| Polycondensation | Candida antarctica lipase B (CAL-B) nih.gov | β-alanine esters | Production of polymers. nih.gov | High conversion rates in organic solvents at mild temperatures (50°C). nih.gov |
Energy Efficiency in Industrial Synthesis Processes
Environmental Degradation Pathways of Related Unsaturated Alcohols
Understanding how compounds like this compound behave and break down in the environment is critical for a complete environmental assessment. While specific data on this compound is scarce, the degradation pathways of other unsaturated alcohols and related molecules provide a general model.
Thermo-oxidative degradation is a key process that breaks down organic molecules through exposure to heat and oxygen. For an unsaturated alcohol like this compound, this process likely initiates with the formation of unstable hydroperoxide intermediates. allenpress.commdpi.com These can form at carbon atoms adjacent to the double bond (allylic positions) or at the double bond itself.
The subsequent degradation of these hydroperoxides leads to chain scission and the formation of a complex mixture of smaller, more volatile compounds. researchgate.net The functional groups present in these metabolites are diverse. Studies on the degradation of analogous structures like polyunsaturated fatty acids, polyethers, and other long-chain hydrocarbons show the formation of several classes of compounds. mdpi.comscispace.comosti.gov These include ketones, aldehydes (both saturated and unsaturated), carboxylic acids, esters, and shorter-chain alcohols. allenpress.comosti.gov The presence of the initial hydroxyl group in the parent molecule would also influence the specific products formed. Some of the degradation products, particularly α,β-unsaturated aldehydes, can be of toxicological concern. scispace.com
| Metabolite Class | General Formula/Structure | Formation Pathway | Source Compound Type |
| Ketones | R-C(=O)-R' | Oxidation of secondary alcohol groups or cleavage of hydroperoxides. | Polyolefins, Phytosterols researchgate.netosti.gov |
| Aldehydes | R-CHO | Cleavage of hydroperoxides at double bonds. | Polyethers, Food Lipids mdpi.comscispace.com |
| Carboxylic Acids | R-COOH | Further oxidation of aldehydes or esters. | Nitrile Rubber, Polyolefins allenpress.comosti.gov |
| Shorter-Chain Alcohols | R-OH | Cleavage of the carbon backbone. | Polyethers, Phytosterols mdpi.comresearchgate.net |
| Esters | R-COO-R' | Secondary reactions between generated acids and alcohols. | Nitrile Rubber, Polyolefins allenpress.comosti.gov |
| Unsaturated Aldehydes | R-CH=CH-CHO | Incomplete oxidation at or near a double bond. | Food Lipids, Polyethers mdpi.comscispace.com |
Research on the Environmental Fate of Alkenols in Ecosystems (General Framework)
The environmental fate of alkenols, a class of unsaturated alcohols including this compound, is determined by a combination of their physicochemical properties and the environmental compartments into which they are released. The assessment of their persistence, distribution, and potential to cause ecological harm follows a structured framework that evaluates several key processes: biodegradation, bioaccumulation, and ecotoxicity. nepc.gov.ausetac.org This framework often relies on a combination of experimental data for related compounds and predictive models, such as Quantitative Structure-Activity Relationships (QSARs), especially when data for a specific chemical is limited. canada.caecetoc.orgnih.gov
Biodegradation: The Primary Removal Mechanism
The primary route for the removal of aliphatic alcohols from the environment is microbial degradation. nih.goveuropa.eu Studies on a wide range of linear and branched-chain alcohols have consistently shown that these substances are susceptible to rapid biodegradation in aquatic environments. europa.euepa.gov
Influence of Molecular Structure : The rate of biodegradation is influenced by the alcohol's carbon chain length. Ready biodegradation tests, such as the OECD 301 series, have demonstrated that alcohols with chain lengths up to C18 are readily biodegradable. europa.eu For instance, a comprehensive study showed that linear alcohols from C6 to C22 were all readily biodegradable, many meeting the stringent 10-day window criteria. europa.eu While extensive branching, particularly the presence of quaternary carbons, can impede biodegradation, mono-branched structures generally degrade at rates similar to their linear counterparts. nepc.gov.augoogle.com
Role of Unsaturation : The presence of a double bond, as in alkenols, does not appear to be a significant barrier to biodegradation. nepc.gov.au Studies on multi-component substances containing unsaturated C16-C18 alcohols found them to be readily biodegradable. europa.eu The initial step in the metabolism of both saturated and unsaturated alcohols typically involves oxidation of the alcohol group to form a corresponding aldehyde and then a carboxylic acid, which can then enter common metabolic pathways like β-oxidation. europa.eu
Interactive Data Table: Ready Biodegradability of Aliphatic Alcohols (OECD 301B Test)
The following table summarizes the results of a ready biodegradation study (OECD 301B, CO2 Evolution) for a series of linear, saturated alcohols, demonstrating their general susceptibility to microbial degradation.
| Carbon Chain Length | % Biodegradation (28 days) | Readily Biodegradable |
| C6 | 77.7% | Yes |
| C8 | 77.9% | Yes |
| C10 | 74.6% | Yes |
| C12 | 69.0% | Yes |
| C14 | 82.2% | Yes |
| C16 | 82.4% | Yes |
| C18 | 95.6% | Yes |
| Data sourced from a reliable, non-GLP study consistent across a homologous series. europa.eu |
Bioaccumulation Potential
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (log K_ow). wikipedia.org
For aliphatic alcohols, log K_ow values tend to increase with carbon chain length, suggesting a higher potential for bioaccumulation in longer-chain alcohols. europa.eu However, experimental data from bioconcentration factor (BCF) studies often show lower bioaccumulation than predicted by log K_ow alone. oecd.org This discrepancy is largely attributed to the rapid metabolism of these alcohols within organisms. europa.eu The enzymatic oxidation of the alcohol to a more water-soluble carboxylic acid facilitates its elimination from the body, thus limiting the potential for significant bioaccumulation. europa.eu
Ecotoxicity in Aquatic Environments
The potential for a chemical to cause adverse effects in ecosystems is evaluated through ecotoxicity testing. For alkenols, the primary focus is on aquatic organisms such as fish, invertebrates (e.g., Daphnia magna), and algae.
The aquatic toxicity of aliphatic alcohols follows a clear structure-activity relationship. epa.gov Toxicity generally increases with increasing carbon chain length. However, this trend reverses for very long-chain alcohols (typically beyond C13-C14) due to their extremely low water solubility. nih.govoecd.org At these higher chain lengths, the concentration of the alcohol that can dissolve in water is too low to elicit an acute toxic effect, a phenomenon known as the "cut-off effect". oecd.org
For C8 alcohols like this compound, acute toxicity to aquatic organisms is expected. For example, the saturated analogue, 1-octanol, has a measured 96-hour LC50 (the concentration lethal to 50% of the test organisms) for the fathead minnow of approximately 1 mg/L, indicating high acute toxicity. oecd.org Unsaturated C8 alcohols, such as 1-octen-3-ol, are also known to be very toxic to aquatic life. synerzine.com
Interactive Data Table: Aquatic Toxicity of Selected Alcohols
The table below presents acute toxicity data for several aliphatic alcohols, illustrating the relationship between chain length and toxicity to the freshwater invertebrate Daphnia magna.
| Compound | Carbon Chain Length | 48-hour EC50 (mg/L) | Toxicity Classification |
| 1-Hexanol | C6 | 80 | Harmful |
| 1-Octanol | C8 | 1 | Very Toxic |
| 1-Decanol | C10 | 0.2 | Very Toxic |
| 1-Dodecanol | C12 | 0.08 | Very Toxic |
| EC50 (Effective Concentration 50) is the concentration causing an adverse effect in 50% of the test population. Data is indicative and sourced from OECD SIDS reports. oecd.org |
Role of Predictive Models in the Framework
In the absence of experimental data for a specific substance like this compound, environmental fate assessment frameworks heavily utilize predictive models. canada.canih.gov
Quantitative Structure-Activity Relationships (QSARs) : These are computational models that predict the properties of a chemical based on its molecular structure. ecetoc.org Models like the U.S. EPA's ECOSAR can estimate aquatic toxicity, while tools within EPISuite can predict properties like log K_ow, water solubility, and biodegradation rates. canada.ca
Multimedia Fate Models : These models predict the environmental distribution of a chemical by simulating its partitioning between air, water, soil, and sediment. researchgate.net This helps to identify the environmental compartments where the chemical is likely to accumulate and where the highest exposure concentrations may occur.
This general framework, combining empirical data from related compounds with predictive modeling, allows for a systematic evaluation of the likely environmental behavior and risks associated with alkenols like this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for oct-5-en-2-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves esterification or cyclization reactions. For example, describes its preparation via reaction of racemic bicyclo[2.2.2]this compound with (S)-O-acetylmandelic acid, DCC, and DMAP in dichloromethane (70% yield). To optimize yield, systematically vary catalysts (e.g., DMAP concentration), temperature, and solvent polarity. Use design-of-experiment (DOE) frameworks to analyze interactions between variables and apply statistical tools (e.g., ANOVA) to identify significant factors .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. highlights the use of NMR to distinguish diastereomers of O-acetylmandelate derivatives, where integration ratios (e.g., 73:27 endo/exo) confirm stereochemical outcomes. Pair NMR with IR spectroscopy to verify functional groups (e.g., -OH, C=C) and mass spectrometry for molecular weight confirmation. Always compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document all experimental parameters (e.g., reagent purity, solvent drying methods, reaction time) in detail, as emphasized in . Use controlled conditions (e.g., inert atmosphere, calibrated equipment) and validate results through independent replication. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to journal guidelines for transparency .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments of this compound derivatives be resolved?
- Methodological Answer : Combine experimental data (e.g., NOESY NMR for spatial proximity) with computational modeling (e.g., molecular docking or MD simulations) to validate stereochemical configurations. demonstrates this approach by correlating diastereomer integration ratios with theoretical predictions. For conflicting results, perform X-ray crystallography as a definitive structural proof and cross-validate with circular dichroism (CD) for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
